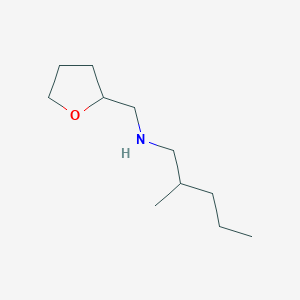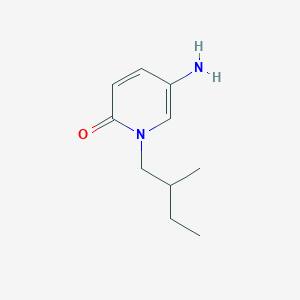![molecular formula C10H17N3O B13303536 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13303536.png)
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a cyclohexyloxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanol with formaldehyde and a secondary amine, such as piperidine, in the presence of an acid catalyst. This reaction typically proceeds via a Mannich reaction mechanism, forming the desired product with good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-[(Cyclohexyloxy)methyl]piperidine: Similar structure but with a piperidine ring instead of a pyrazole ring.
Cyclohexanol derivatives: Compounds with similar cyclohexyloxy groups but different core structures.
Uniqueness
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and a cyclohexyloxy methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-(cyclohexyloxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c11-9-6-12-13(7-9)8-14-10-4-2-1-3-5-10/h6-7,10H,1-5,8,11H2 |
Clave InChI |
ZLJJHJMRKGPASY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


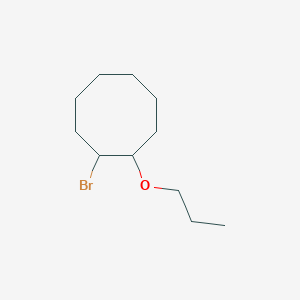

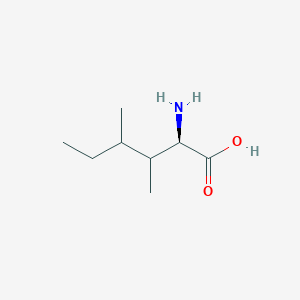
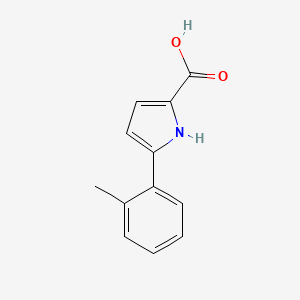
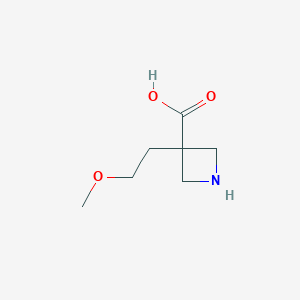

![(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13303494.png)

![6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13303506.png)

![2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13303515.png)
